molecular formula C20H14ClN3O B2998103 1-phenyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] CAS No. 320422-14-8

1-phenyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]

Cat. No. B2998103
CAS RN: 320422-14-8
M. Wt: 347.8
InChI Key: KRPIUUMZVDVZEF-NMWGTECJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "indole-2,3-dione hydrazone" and is a derivative of indole, which is a heterocyclic organic compound.

Scientific Research Applications

Transformations in Fischer Indole Synthesis

Research by Moskovkina (2002) explored the transformations of mono- and bisphenylhydrazones of aliphatic-aromatic 1,5-diketones under the conditions of the Fischer indole synthesis. The study found that in addition to the expected indolization products, various compounds including 4-R-2,6-diphenylpyridines, 2-phenylindole, and 5-R-1,3-diphenyl-Δ2-pyrazolines were formed. This demonstrates the compound's utility in synthesizing a diverse set of heterocyclic compounds through the Fischer indole synthesis process (Moskovkina, 2002).

Diastereoselective Cycloaddition Reactions

A study by Greci et al. (2001) on the diastereoselectivity in 1,3‐dipolar cycloaddition reactions between indolic nitrones and electron‐deficient alkenes highlighted the compound's role in achieving diastereoselective synthesis. The research showed how variations in the substituent at C-3 of the indole nucleus affected the cycloaddition outcomes, leading to the synthesis of complex heterocyclic structures (Greci et al., 2001).

Visualized Fabric Discoloration

The work of Qian et al. (2017) on bi-heterocyclic hydrazone dyes derived from reactions involving similar compounds demonstrated the application of these dyes in visualized fabric discoloration. The study provided insights into the potential use of such compounds in developing new dyes with solvatochromic and fabric discoloration properties, which could have implications for the textile industry (Qian et al., 2017).

Antimicrobial Properties

Seferoğlu et al. (2013) synthesized phenylazo indole dyes and studied their azo-hydrazone tautomeric behavior and antimicrobial properties. The results showed that the synthesized dyes exhibited antimicrobial activity, suggesting the potential of such compounds in developing antimicrobial agents (Seferoğlu et al., 2013).

Antiplatelet Activity and Cytotoxicity

Tehrani et al. (2015) investigated indole-based aryl(aroyl)hydrazone analogs for their antiplatelet activity. The study found that certain phenylhydrazones exhibited promising antiplatelet activity with minimal toxic effects, indicating the compound's relevance in the development of new therapeutics for preventing thrombotic diseases (Tehrani et al., 2015).

properties

IUPAC Name

3-[(2-chlorophenyl)diazenyl]-1-phenylindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O/c21-16-11-5-6-12-17(16)22-23-19-15-10-4-7-13-18(15)24(20(19)25)14-8-2-1-3-9-14/h1-13,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHQQRNXDQZYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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